Thiane-2-carboxamide

Catalog No.
S810806
CAS No.
18729-18-5
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiane-2-carboxamide

CAS Number

18729-18-5

Product Name

Thiane-2-carboxamide

IUPAC Name

thiane-2-carboxamide

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8)

InChI Key

SWNOTRQEQCOECX-UHFFFAOYSA-N

SMILES

C1CCSC(C1)C(=O)N

Canonical SMILES

C1CCSC(C1)C(=O)N

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives

Synthesis of Novel Thiophene-2-carboxamide Derivatives

STING-Agonistic Activity of Benzo[b]Thiophene-2-Carboxamide Derivatives

Antioxidant and Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Anti-Hepatitis C Activity of Macrocyclic Benzofuran Compound

Anticancer Activity of Benzothiophene and Benzofuran Compounds

Thiane-2-carboxamide is a chemical compound characterized by the molecular formula C6H11NOS and a molecular weight of 145.22 g/mol. This compound features a thiane ring, which is a five-membered heterocyclic structure containing sulfur, and a carboxamide functional group. The structural configuration allows for various interactions with biological systems, making it of interest in medicinal chemistry. The compound can be analyzed using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) to elucidate its molecular structure and confirm its identity .

Typical of carboxamide derivatives. These include hydrolysis, amidation, and substitution reactions, which can lead to the formation of other functionalized compounds. Notably, derivatives of thiazole carboxamide have shown potent inhibitory activities against cyclooxygenase enzymes, indicating potential therapeutic applications.

Thiane-2-carboxamide exhibits significant biological activity, particularly as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), a crucial target in combating Mycobacterium tuberculosis. The inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to the suppression of bacterial growth. Additionally, this compound has been shown to inhibit enzymes such as urease and acetylcholinesterase (AChE), suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease due to its effects on neurotransmission.

The synthesis of thiane-2-carboxamide can be achieved through several methods. One common approach involves the reaction of thiane-2-carboxylic acid with ammonia or amines under specific conditions to form the corresponding carboxamide. Another method may include multi-step reactions involving intermediates such as thiane-2-carbonitrile, which can be converted into the carboxamide through hydrolysis or other transformations .

Thiane-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing anti-tuberculosis agents.
  • Neuropharmacology: Due to its inhibitory effects on cholinesterases, it may serve as a candidate for Alzheimer's disease treatment.
  • Agriculture: Its derivatives could be explored for pest control applications owing to their biological activity against certain enzymes .

Interaction studies have revealed that thiane-2-carboxamide binds effectively to specific enzyme active sites, inhibiting their activity. The compound's interaction with MmpL3 is particularly noteworthy as it affects the mycobacterial cell wall integrity, which is essential for bacterial survival. Additionally, its binding affinity towards cholinesterases indicates its role in modulating neurotransmitter levels in the brain .

Thiane-2-carboxamide shares structural and functional similarities with several compounds within its class. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Thiazole-4-carboxamideC6H6N2O2SKnown for anti-inflammatory properties
Thiane-2-carbonitrileC6H10N2SPrecursor for thiane derivatives
Thiazolidine-4-carboxylic acidC6H11NO2SExhibits antibacterial properties

Uniqueness: Thiane-2-carboxamide is unique due to its specific targeting of MmpL3 and its dual role as an inhibitor of cholinesterases, positioning it as a versatile compound in both antimicrobial and neuropharmacological research .

XLogP3

0.7

Dates

Last modified: 04-14-2024

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